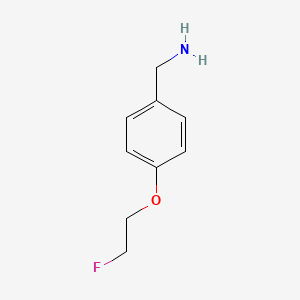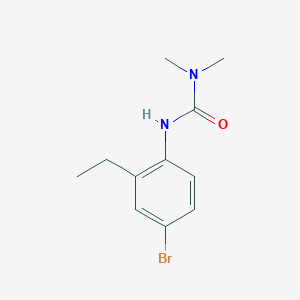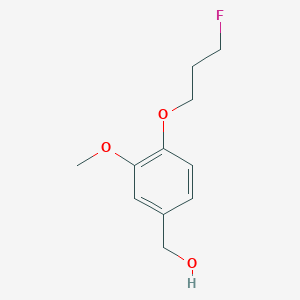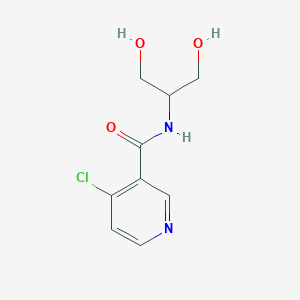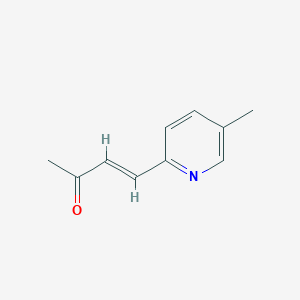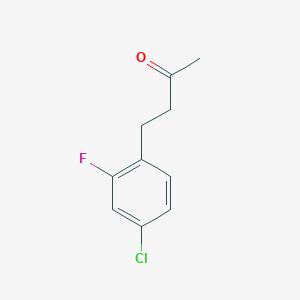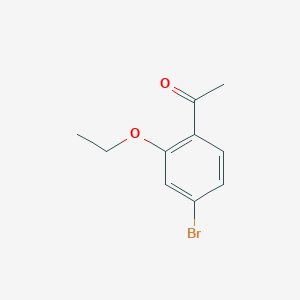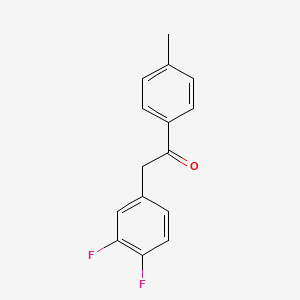
3-Bromo-N-tert-butyl-5-nitrobenzamide
Overview
Description
3-Bromo-N-tert-butyl-5-nitrobenzamide is a chemical compound . It can be used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical synthesis processes .
Synthesis Analysis
The synthesis of this compound might involve several steps and different compounds. For instance, tert-Butyl Bromoacetate and 1-Bromo-3,5-di-tert-butylbenzene could be potential precursors in the synthesis process.Scientific Research Applications
Photosensitive Protecting Groups
One area of relevance is the utilization of photosensitive protecting groups in synthetic chemistry. Compounds with nitrobenzamide structures, similar to 3-Bromo-N-tert-butyl-5-nitrobenzamide, have been explored for their potential as photosensitive protecting groups. These groups are pivotal in the development of photo-responsive materials, offering innovative strategies for controlling chemical reactions with light. This application is particularly promising in the synthesis of complex organic molecules, where selective activation or deactivation of functional groups is required. The review by Amit, Zehavi, and Patchornik (1974) highlights the promise of such applications, albeit focusing on a range of photosensitive groups including 2-nitrobenzyl and 3-nitrophenyl derivatives, which share functional similarities with the compound of interest (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity and Neuroprotective Potential
Furthermore, nitrobenzamide derivatives have been investigated for their antioxidant properties and neuroprotective potential. While specific studies on this compound are not available, research into similar compounds reveals a broader interest in nitrobenzamide derivatives for these applications. For instance, studies on 3-N-Butylphthalide and its derivatives have shown significant neuroprotective effects, suggesting potential therapeutic applications for neurological conditions. Abdoulaye and Guo (2016) discuss the neuroprotective mechanisms and clinical implementation possibilities of NBP-derived compounds, indicating a broader interest in the nitrobenzamide class for medical applications (Abdoulaye & Guo, 2016).
Environmental and Health Implications
The environmental fate and potential health implications of brominated compounds, including those with nitrobenzamide moieties, have also been a subject of study. Research into the environmental behavior, human exposure, and toxicity of synthetic phenolic antioxidants, which share structural features with this compound, underscores the importance of understanding these compounds' impacts beyond their immediate applications. Liu and Mabury (2020) provide a comprehensive review of synthetic phenolic antioxidants, noting the need for future research directions to address contamination, environmental behaviors, and toxicity effects (Liu & Mabury, 2020).
properties
IUPAC Name |
3-bromo-N-tert-butyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)13-10(15)7-4-8(12)6-9(5-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWDCRVRGWCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



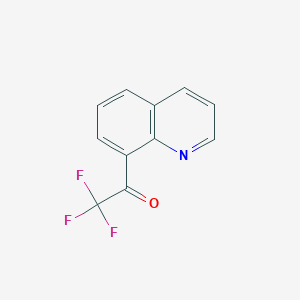
![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

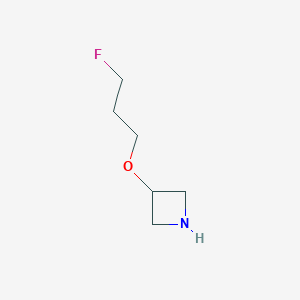
![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)

